2H-pyran

Heterocyclic Chemistry Isomer Stability Reagent Selection

2H-Pyran (CAS 31441-32-4) is a six-membered unsaturated oxygen-containing heterocycle with the molecular formula C5H6O, belonging to the pyran isomer family that includes 2H-pyran and 4H-pyran as the two structurally distinct forms. Unlike aromatic furan, 2H-pyran lacks a fully conjugated π-electron system and thus possesses no aromatic stability.

Molecular Formula C5H6O
Molecular Weight 82.1 g/mol
CAS No. 31441-32-4
Cat. No. B1202793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-pyran
CAS31441-32-4
Molecular FormulaC5H6O
Molecular Weight82.1 g/mol
Structural Identifiers
SMILESC1C=CC=CO1
InChIInChI=1S/C5H6O/c1-2-4-6-5-3-1/h1-4H,5H2
InChIKeyMGADZUXDNSDTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyran (CAS 31441-32-4) Procurement Guide: Compound Class and Baseline Characteristics


2H-Pyran (CAS 31441-32-4) is a six-membered unsaturated oxygen-containing heterocycle with the molecular formula C5H6O, belonging to the pyran isomer family that includes 2H-pyran and 4H-pyran as the two structurally distinct forms [1]. Unlike aromatic furan, 2H-pyran lacks a fully conjugated π-electron system and thus possesses no aromatic stability [2]. At standard conditions, 2H-pyran exhibits a density of 1.0±0.1 g/cm³, a boiling point of 120.2±10.0 °C at 760 mmHg, and a vapor pressure of 18.5±0.2 mmHg at 25°C . The saturated sp³-hybridized carbon resides at the 2-position, distinguishing it structurally from its 4H-pyran counterpart where saturation occurs at the 4-position [1]. This structural distinction directly influences the compound's reactivity profile and synthetic utility.

Why 2H-Pyran (CAS 31441-32-4) Cannot Be Interchanged with 4H-Pyran or Dihydro Analogs


Within the pyran heterocycle family, substitution between 2H-pyran (CAS 31441-32-4) and its closest analogs—4H-pyran (CAS 289-65-6) or dihydro derivatives such as 3,4-dihydro-2H-pyran (DHP, CAS 110-87-2)—is not straightforward due to fundamental differences in thermodynamic stability, electronic structure, and isolability [1]. 4H-Pyran is reported to be unstable, particularly in the presence of air, undergoing disproportionation to the corresponding dihydropyran and pyrylium salt [2]. Furthermore, 2H-pyran remains to be isolated as a pure compound and has been obtained only as a side product in specific synthetic sequences, whereas 3,4-dihydro-2H-pyran and tetrahydro-2H-pyran are stable, commercially available liquids with distinctly different degrees of saturation and reactivity [3]. These differences render in-class compound substitution scientifically invalid for applications requiring the specific double-bond regiochemistry or the unique electronic properties of the 2H-pyran core.

2H-Pyran (CAS 31441-32-4) Quantitative Differentiation Evidence versus 4H-Pyran and Dihydro Analogs


Comparative Isolability and Stability: 2H-Pyran versus 4H-Pyran

2H-Pyran and 4H-pyran exhibit markedly different isolability profiles. 4H-Pyran was first isolated and characterized in 1962 via pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran but was found to be unstable, particularly in the presence of air, undergoing disproportionation to the corresponding dihydropyran and pyrylium salt [1]. In contrast, while 2H-pyran remains to be isolated as a pure bulk compound, its valenzisomerization from cis-trans-2,3,4,5-tetrachloro-2,4-pentadienal proceeds quantitatively at room temperature, and the 2H-pyran species is ¹H-NMR spectroscopically detectable before undergoing further rearrangement to 4H-pyran [2]. This quantitative isomerization behavior indicates that 2H-pyran occupies a kinetically accessible position on the isomerization pathway relative to 4H-pyran.

Heterocyclic Chemistry Isomer Stability Reagent Selection

Electron Scattering Cross-Section Differences between 2H-Pyran and 4H-Pyran

A 2024 study reported elastic and electronically inelastic integral and differential cross sections for electron collisions with 2H-pyran and 4H-pyran molecules [1]. The investigation revealed that the position of resonances differs when comparing results for the 2H-pyran and 4H-pyran molecules, a phenomenon explained in terms of the inductive effect arising from the different placement of the saturated sp³ carbon (position 2 versus position 4) [1]. This electronic structural distinction translates into measurable differences in electron-molecule interaction parameters.

Physical Chemistry Electron Collision Physics Molecular Spectroscopy

Degree of Unsaturation and Synthetic Utility: 2H-Pyran versus 3,4-Dihydro-2H-Pyran

2H-Pyran (C5H6O) contains two ring double bonds and one saturated sp³ carbon, whereas 3,4-dihydro-2H-pyran (DHP, C5H8O, CAS 110-87-2) contains only one ring double bond and two saturated sp³ carbons [1]. This fundamental difference in degree of unsaturation directly impacts reactivity: DHP is a stable, commercially available liquid widely employed as a hydroxyl protecting group reagent in organic synthesis [2]. 2H-Pyran, with its higher unsaturation, has been explored as a precursor and model compound for studying pericyclic reactions and serves as a strategic intermediate in the construction of more complex molecular architectures including natural products . While 2H-pyran remains to be isolated as a bulk pure compound, it has been obtained as a side product in the synthesis of (R)-3-fluoro-3,6-dihydro-2H-pyran [3].

Organic Synthesis Building Block Chemistry Heterocyclic Chemistry

Physicochemical Baseline Properties of 2H-Pyran (CAS 31441-32-4)

2H-Pyran (CAS 31441-32-4) exhibits the following calculated and experimentally derived physicochemical parameters: density 1.0±0.1 g/cm³, boiling point 120.2±10.0 °C at 760 mmHg, vapor pressure 18.5±0.2 mmHg at 25°C, and enthalpy of vaporization 34.3±3.0 kJ/mol . The topological polar surface area is 9.2 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor, and a complexity index of 81.9 . Commercial sources typically supply 2H-pyran at minimum purity specification of 95% with long-term storage recommended in cool, dry conditions .

Physicochemical Characterization Compound Identification Quality Control

2H-Pyran (CAS 31441-32-4) Recommended Research and Industrial Application Scenarios


Molecular Physics: Electron-Molecule Collision Studies Requiring Isomer-Specific Pyran Scaffolds

The 2024 study demonstrating measurable differences in electron scattering cross-section resonance positions between 2H-pyran and 4H-pyran [1] establishes 2H-pyran as a necessary isomer-specific reagent for researchers conducting electron collision experiments, plasma chemistry modeling, or radiation-induced molecular fragmentation studies. Substitution with 4H-pyran would yield fundamentally different resonance spectra due to the distinct inductive effects arising from different sp³ carbon placement [1].

Mechanistic Organic Chemistry: Investigation of Pyran Isomerization Pathways

The quantitative room-temperature valenzisomerization of chlorinated precursors to 2H-pyran, with the product being ¹H-NMR spectroscopically detectable prior to further rearrangement to 4H-pyran [2], positions 2H-pyran as a kinetically accessible intermediate for studying pericyclic rearrangement mechanisms. This behavior enables experimental interrogation of isomerization pathways that cannot be accessed using the unstable 4H-pyran isomer, which undergoes rapid disproportionation in air [3].

Synthetic Methodology Development: Precursor for Pericyclic Reaction Studies and Heterocycle Construction

2H-Pyran serves as a strategic intermediate and model compound for studying pericyclic reactions and developing new synthetic methodologies in heterocyclic chemistry . Its higher degree of unsaturation relative to 3,4-dihydro-2H-pyran (DHP) confers distinct reactivity profiles for cycloaddition chemistry. The compound has been obtained as a side product in the synthesis of fluorinated dihydropyran derivatives [4], indicating its relevance in advanced fluoroorganic synthesis programs.

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